Product packaging for Cucurbit[5]uril(Cat. No.:CAS No. 259886-49-2)

Cucurbit[5]uril

Cat. No.: B3068135
CAS No.: 259886-49-2
M. Wt: 830.7 g/mol
InChI Key: VKSVEHYLRGITRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cucurbit[5]uril (CB[5]) is a macrocyclic host molecule composed of five glycoluril units, forming a rigid, symmetrical, and pumpkin-shaped structure . It is part of the cucurbit[n]uril (CB[n]) family, known for its exceptional molecular recognition capabilities and ability to form stable complexes with various guest molecules through non-covalent interactions . While its solubility in pure water is limited, the solubility of CB[5] increases in aqueous acidic solutions, such as hydrochloric, formic, and acetic acid, due to complex formation with protons . This property is crucial for handling and formulating the compound for experimental use. This compound can encapsulate a wide array of guests, including pharmaceutical compounds, amino acids, and organic amines, within its hydrophobic cavity, as confirmed by 1H-NMR studies . The stability of these complexes is often enhanced by hydrogen bonding between the carbonyl groups of the CB[5] portal and the ammonium ions of aliphatic amines . Its applications span fundamental supramolecular chemistry and translational research. CB[5] is investigated for its role in targeted drug delivery, controlled release systems, gene therapies, antibiotics, and chemotherapy . In vitro and in vivo studies on cucurbiturils indicate they possess negligible systemic toxicity and do not appear to affect embryonic biology, making them promising candidates for biomedical applications . Researchers utilize this compound as a sophisticated tool for constructing complex molecular architectures, modulating chemical reactions, and developing novel sensing platforms. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H30N20O10 B3068135 Cucurbit[5]uril CAS No. 259886-49-2

Properties

InChI

InChI=1S/C30H30N20O10/c51-21-31-1-32-12-14-36(22(32)52)4-40-16-18-44(26(40)56)8-48-20-19-47(29(48)59)7-43-17-15-39(25(43)55)3-35(21)13-11(31)33-2-34(12)24(54)38(14)6-42(16)28(58)46(18)10-50(20)30(60)49(19)9-45(17)27(57)41(15)5-37(13)23(33)53/h11-20H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSVEHYLRGITRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N20O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

830.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Applications of Cucurbit 1 Uril in Academic Research

Catalysis

CB researchgate.net has been utilized as a component in supramolecular catalysis. For instance, it can be used to cap and stabilize metal nanoparticles, such as gold nanoparticles (AuNPs), which then serve as effective catalysts for reactions like the reduction of nitro compounds. mdpi.com This demonstrates the role of CB researchgate.net in controlling the size and catalytic activity of nanoparticles. mdpi.com

Materials Science

In materials science, CB researchgate.net serves as a versatile building block for creating novel functional materials. Its ability to form stable complexes is exploited in the development of supramolecular polymers and frameworks. These materials have potential uses in areas such as selective adsorption and the creation of responsive or "smart" materials.

Environmental Remediation

A significant application of CB researchgate.net is in environmental remediation, particularly for the removal of hazardous substances from water. Its selective binding properties make it an excellent candidate for capturing pollutants. The ability of CB researchgate.net to form stable complexes with heavy metal ions is a key aspect of its use in treating contaminated water. researchgate.netcabidigitallibrary.orgnih.gov This green technology approach is seen as a cost-effective and efficient method for decontamination. nih.govmdpi.com

Theoretical and Computational Investigations of Cucurbitresearchgate.neturil

Modeling Binding Energetics and Geometries

Theoretical models, particularly those based on Density Functional Theory (DFT), are extensively used to investigate the host-guest interactions of cucurbit[n]urils. rsc.org These computational methods allow for the calculation of thermodynamic descriptors, such as Gibbs free energy, to predict the stability and spontaneity of complex formation. rsc.orgmdpi.com

For CB[n] systems, DFT calculations can model the binding of various guests, including metal cations, and evaluate the key factors that govern the recognition process. rsc.org These factors include the size of the cavity, and the radius, charge, and hydration energy of the guest ion. rsc.org The inclusion of a solvation model is crucial, as the energy changes in an aqueous medium can be substantial. rsc.org Such studies have shown, for example, that smaller cations like Mg²⁺ may bind preferentially to the smaller CB researchgate.net and CB dakenchem.com hosts due to better charge transfer from the carbonyl portals. rsc.org

Analysis of Non-Covalent Interactions

The stability of cucurbit[n]uril host-guest complexes arises from a combination of non-covalent interactions. nih.govrsc.org Computational analysis is critical for dissecting the contributions of these different forces. The primary interactions include:

Ion-Dipole Interactions: Strong electrostatic interactions occur between cationic guests and the electron-rich carbonyl portals of CB researchgate.net. nih.govacs.org

Hydrophobic Effects: The encapsulation of nonpolar guests within the hydrophobic cavity is driven by the release of "high-energy" water molecules, which is entropically favorable. mdpi.com

Van der Waals Forces: These dispersion forces contribute significantly to the binding between the guest molecule and the inner surface of the CB researchgate.net cavity. mdpi.com

DFT and molecular dynamics simulations are used to quantify these interactions, providing insights that align with and explain experimental observations. mdpi.comoup.com

Computational Design of Novel Cucurbitresearchgate.neturil Derivatives

Computational modeling is not only used to study existing systems but also to guide the rational design of new cucurbit[n]uril derivatives with tailored properties. ucl.ac.uk By modifying the structure of the glycoluril (B30988) units or the methylene (B1212753) bridges, researchers can fine-tune the size, shape, solubility, and binding characteristics of the macrocycle.

The direct functionalization of the CB[n] framework allows for the introduction of specific functional groups, leading to derivatives like perhydroxyCB[n]. nih.govfigshare.com These modifications can dramatically alter the host's properties. For example, the synthesis of Helianthus-like CB researchgate.net analogues has been shown to improve solubility in water and organic solvents. rsc.org Computational studies can predict the viability and potential properties of such novel structures before their synthesis is attempted, accelerating the discovery of new functional materials. ucl.ac.uk

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Strategies for Cucurbitnih.govuril and its Derivatives

The synthesis of cucurbit[n]urils has traditionally been a challenging endeavor, often resulting in mixtures of different homologues. A key focus of future research is the development of more efficient, selective, and scalable synthetic routes to cucurbit nih.govuril and its functionalized derivatives.

One promising approach is the direct functionalization of the cucurbit[n]uril macrocycle. nih.govfigshare.com A photochemical method has been developed to introduce a single hydroxyl group directly onto cucurbit[n]urils, including CB nih.gov, with high conversion rates. nih.gov This method utilizes hydrogen peroxide and UV light to achieve conversions of 95-100%. nih.gov Such direct functionalization strategies bypass the need for multi-step syntheses and provide a straightforward route to derivatives with tailored properties.

Another area of active investigation is the synthesis of cucurbit nih.govuril analogues. acs.org These are molecules that incorporate structural modifications to the glycoluril (B30988) units, leading to altered cavity sizes, solubilities, and host-guest binding properties. For instance, Helianthus-like cucurbit rsc.orguril and cucurbit nih.govuril analogues have been synthesized, which feature cyclopentano groups on their equators. rsc.org The development of tailor-made synthetic approaches for such analogues allows for the fine-tuning of the macrocycle's characteristics for specific applications. acs.org

Future research in this area will likely focus on:

Developing template-assisted syntheses to enhance the yield and selectivity for cucurbit nih.govuril.

Exploring new catalytic systems to lower the reaction temperatures and shorten reaction times.

Expanding the library of functionalized cucurbit nih.govuril derivatives through post-synthetic modifications.

The following table summarizes some of the novel synthetic strategies being explored for cucurbit nih.govuril and its derivatives.

Synthetic StrategyDescriptionKey Advantages
Direct Functionalization Introduction of functional groups directly onto the CB nih.gov macrocycle. nih.govfigshare.comnih.govFewer synthetic steps, high efficiency. nih.gov
Analogue Synthesis Creation of CB nih.gov-like molecules with modified glycoluril units. acs.orgrsc.orgTailorable properties (solubility, cavity size). acs.org
Microwave-Assisted Synthesis Utilization of microwave radiation to accelerate the synthesis of cucurbit[n]urils. nih.govRapid reaction times, potential for large-scale production. nih.gov

Expanding the Scope of Supramolecular Assemblies and Functional Materials

Cucurbit nih.govuril's unique structural and recognition properties make it an excellent building block for the construction of complex supramolecular assemblies and functional materials. rsc.org The portals of CB nih.gov, lined with polar carbonyl groups, can coordinate with metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). rsc.org

Researchers have successfully constructed stable cucurbit nih.govuril MOF structures. researchgate.net These materials exhibit porous architectures with potential applications in gas storage, separation, and catalysis. For example, a (HO)10Q nih.gov-based MOF has been synthesized with alkali metal ions, demonstrating the versatility of cucurbit nih.govuril in creating extended crystalline networks. rsc.org

Furthermore, cucurbit[n]uril-based supramolecular polymers and hydrogels are emerging as a significant class of functional materials. nih.govmdpi.com While much of the research has focused on larger homologues like CB nih.gov and CB hhu.de, the principles can be extended to cucurbit nih.govuril. These materials, held together by non-covalent host-guest interactions, can exhibit stimuli-responsive properties, making them suitable for applications in drug delivery, tissue engineering, and sensing. mdpi.com For instance, supramolecular hydrogels based on decamethylcucurbit nih.govuril (Me10Q nih.gov) have been developed. mdpi.com

Future directions in this area include:

The design and synthesis of novel cucurbit nih.govuril-based MOFs with tailored pore sizes and functionalities.

The development of stimuli-responsive supramolecular polymers and gels incorporating cucurbit nih.govuril for advanced biomedical applications.

The exploration of cucurbit nih.govuril-containing rotaxanes and catenanes for the development of molecular machines.

The table below highlights some of the supramolecular assemblies and functional materials based on cucurbit nih.govuril.

Assembly/MaterialDescriptionPotential Applications
Metal-Organic Frameworks (MOFs) Crystalline materials constructed from cucurbit nih.govuril and metal ions. rsc.orgresearchgate.netGas storage, separation, catalysis. rsc.org
Supramolecular Polymers Polymeric chains linked by non-covalent cucurbit nih.govuril host-guest interactions. nih.govSelf-healing materials, drug delivery. nih.gov
Supramolecular Hydrogels Three-dimensional networks of cucurbit nih.govuril-crosslinked polymers that can absorb large amounts of water. mdpi.comTissue engineering, controlled release systems. mdpi.comresearchgate.net

Deepening Mechanistic Understanding of Host-Guest Phenomena

A thorough understanding of the fundamental principles governing host-guest interactions is crucial for the rational design of cucurbit nih.govuril-based systems. While the host-guest chemistry of larger cucurbit[n]urils has been extensively studied, there is a need to deepen the mechanistic understanding specifically for cucurbit nih.govuril.

Computational methods, such as density functional theory (DFT), are powerful tools for investigating the electronic structure, charge distribution, and vibrational frequencies of cucurbit[n]urils, including CB nih.gov. nih.gov These studies provide insights into the nature of the forces driving complex formation, such as ion-dipole interactions, hydrogen bonding, and hydrophobic effects. Molecular dynamics simulations can further elucidate the dynamic aspects of host-guest binding and unbinding processes.

Experimental techniques like isothermal titration calorimetry (ITC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are essential for determining the thermodynamic and kinetic parameters of host-guest complexation. mdpi.com For example, detailed mechanistic studies on cucurbit acs.orguril have revealed the significant role of cations in modulating the kinetics and thermodynamics of guest binding. acs.org Similar in-depth investigations for cucurbit nih.govuril will provide a clearer picture of its binding behavior.

Future research efforts will likely be directed towards:

Comprehensive computational studies to create a detailed map of the potential energy surface for guest binding to cucurbit nih.govuril.

The study of host-guest complexation in more complex environments, such as in the presence of competing guests or at interfaces, to mimic biological systems.

Integration of Cucurbitnih.govuril into Advanced Hybrid Systems

The integration of cucurbit nih.govuril into larger, more complex systems is a promising avenue for creating advanced functional materials. These hybrid systems can combine the molecular recognition capabilities of cucurbit nih.govuril with the properties of other materials, such as nanoparticles, polymers, or surfaces.

One area of interest is the development of cucurbit[n]uril-functionalized semiconductor interfaces for the creation of electrochemical sensors. benthamdirect.com By immobilizing cucurbit nih.govuril onto an electrode surface, it is possible to create a selective recognition layer for the detection of specific analytes. The functionalization of cucurbit[n]urils is a critical step in their incorporation into such hybrid systems. umd.edu

Another emerging direction is the encapsulation of cucurbit nih.govuril within other porous materials, such as metal-organic frameworks. A monolithic decamethylcucurbit nih.govuril (MC5)-encapsulating metal-organic framework has been fabricated, demonstrating enhanced uptake and selective capture of lead(II) cations. hhu.de This approach creates hierarchical materials with synergistic properties.

Future research in this domain will likely explore:

The development of novel methods for the covalent and non-covalent attachment of cucurbit nih.govuril to a variety of surfaces and nanoparticles.

The design of hybrid materials that can respond to multiple stimuli, combining the guest-binding properties of cucurbit nih.govuril with the light- or temperature-responsive nature of other components.

The application of these advanced hybrid systems in areas such as targeted drug delivery, diagnostics, and catalysis.

Addressing Scalability and Sustainability in Cucurbitnih.govuril Research

For cucurbit nih.govuril and its derivatives to find widespread practical applications, it is essential to address the challenges of scalability and sustainability in their production. Traditional synthetic methods are often low-yielding and require harsh reaction conditions, limiting the availability of these macrocycles.

Microwave-assisted synthesis has emerged as a promising technique for the rapid and efficient production of cucurbit[n]urils. nih.gov This method can significantly reduce reaction times from days to minutes and can be more energy-efficient than conventional heating methods. For example, the synthesis of CB nih.gov, CB acs.org, CB nih.gov, and CB hhu.de in HCl can be achieved in just 10 minutes using microwave irradiation. nih.gov

In addition to improving the efficiency of the synthesis, there is a growing need to develop more sustainable chemical processes. This includes the use of greener solvents, the reduction of waste, and the development of catalytic methods that operate under milder conditions. The development of synthetic protocols that are both scalable and environmentally friendly will be a key factor in the future success of cucurbit nih.govuril chemistry. rsc.org

Future research in this area will focus on:

Optimizing microwave-assisted synthesis protocols to maximize the yield and purity of cucurbit nih.govuril.

Exploring alternative, more environmentally benign reaction media for cucurbit[n]uril synthesis.

Developing efficient and scalable methods for the separation and purification of cucurbit nih.govuril from the reaction mixture.

Q & A

Q. What are the primary challenges in synthesizing and purifying CB[5], and how can they be methodologically addressed?

CB[5] synthesis involves glycoluril oligomerization under acidic conditions, but low yields and solubility issues persist due to its rigid structure . Purification often requires column chromatography with formic acid or recrystallization from HCl solutions to isolate CB[5] from homologs . Functionalization with cyclopentyl or hydroxy groups improves solubility and yield .

Q. Which experimental techniques are most effective for characterizing CB[5] host-guest interactions?

1H NMR titration is widely used to monitor chemical shift changes in guest protons upon encapsulation . Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH, K), while X-ray crystallography provides structural confirmation of inclusion complexes . For insoluble derivatives, solid-state NMR or FT-IR can validate interactions .

Q. How can researchers enhance CB[5] solubility for aqueous-phase applications?

Substituting CB[5] portals with hydrophilic groups (e.g., hydroxyl or methyl) increases water solubility . Co-solvents like formic acid or ionic liquids (e.g., [C2mim]Br) also improve dispersibility, enabling supramolecular assembly in mixed solvents .

Q. What methodologies are recommended for determining binding affinities of CB[5] with small organic molecules?

Competitive binding assays using fluorescent dyes (e.g., berberine) displaced by target guests provide indirect affinity measurements . Direct methods include UV-Vis spectroscopy for chromophoric guests and ITC for thermodynamic profiling . Consistency across multiple techniques mitigates experimental artifacts .

Q. How can CB[5] be distinguished from larger cucurbituril homologs (e.g., CB[6], CB[7]) in mixed systems?

Mass spectrometry (MS) with soft ionization (e.g., ESI) identifies molecular weight differences . XRD analysis reveals distinct cavity sizes (CB[5]: ~4.4 Å diameter), while guest selectivity assays (e.g., binding with aliphatic vs. aromatic amines) provide functional differentiation .

Advanced Research Questions

Q. What experimental designs are optimal for studying CB[5] coordination with transition metal ions?

Use metal salts (e.g., Fe³⁺, Co²⁺) in acidic aqueous solutions to prevent hydrolysis. Monitor coordination via ICP-OES for metal uptake and XRD to confirm structural motifs (e.g., lanthanide-capped capsules) . Competitive titration with EDTA quantifies metal-binding stability constants .

Q. How do CB[5]-based self-assembled systems achieve controlled guest release, and what factors influence kinetics?

pH-responsive release is engineered by functionalizing CB[5] with protonable groups (e.g., -NH2). Kinetic studies using UV-Vis or fluorescence spectroscopy under varying pH/temperature conditions reveal activation energies . Anion-triggered disassembly (e.g., [CdCl4]²⁻) can destabilize host-guest complexes .

Q. What strategies resolve contradictions in reported anion-inclusion behaviors of CB[5]?

Discrepancies arise from solvent polarity and counterion effects. Systematic studies comparing inclusion in polar (water) vs. nonpolar (DMSO) solvents using ¹H NMR and XRD clarify anion selectivity (e.g., Cl⁻ vs. NO3⁻) . Free energy calculations (MD/DFT) rationalize experimental observations .

Q. How can CB[5] be functionalized to expand its utility in supramolecular catalysis or drug delivery?

Click chemistry (e.g., azide-alkyne cycloaddition) attaches targeting moieties (e.g., peptides) to CB[5] portals . Encapsulation of catalytic metal nanoparticles (e.g., Au) within CB[5] enhances stability and reaction selectivity .

Q. What analytical approaches address data interpretation challenges in multi-component CB[5] systems?

Multivariate analysis (e.g., PCA) of spectroscopic datasets decouples overlapping signals from host-guest-metal interactions . Cryo-EM or SAXS characterizes hierarchical assemblies (e.g., 2D frameworks), while DOSY NMR distinguishes bound/free species in solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cucurbit[5]uril
Reactant of Route 2
Cucurbit[5]uril

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.